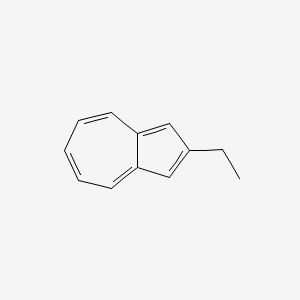

2-Ethylazulene

Description

Structure

3D Structure

Properties

CAS No. |

74851-51-7 |

|---|---|

Molecular Formula |

C12H12 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

2-ethylazulene |

InChI |

InChI=1S/C12H12/c1-2-10-8-11-6-4-3-5-7-12(11)9-10/h3-9H,2H2,1H3 |

InChI Key |

FFJMBSDTSVGLBH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=CC=CC=CC2=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Ethylazulene

Pioneering and Contemporary Synthetic Approaches to 2-Ethylazulene

The synthesis of this compound can be achieved through modifications of classical azulene (B44059) syntheses and the development of novel cyclization protocols.

Many classical methods for synthesizing the azulene skeleton can be adapted to produce 2-substituted derivatives. A prominent strategy involves the use of 2H-cyclohepta[b]furan-2-ones as key precursors. nih.gov The Yasunami-Takase method, a widely used procedure, involves the reaction of these precursors with enamines. nih.gov To specifically synthesize this compound, an enamine derived from butanal (e.g., 1-(pyrrolidin-1-yl)but-1-ene) would be selected. The reaction proceeds via an [8+2] cycloaddition, followed by decarboxylation and elimination of the amine to yield the final azulene product.

Another adaptable approach starts from tropone (B1200060) derivatives. The reaction of a 2-substituted tropone, which has a suitable leaving group, with a reagent that can provide the C2-C3 and ethyl group components of the five-membered ring is a viable pathway. For instance, reacting 2-chlorotropone (B1584700) or 2-methoxytropone (B1212227) with a carbanion derived from an ethyl-substituted active methylene (B1212753) compound can lead to the formation of the azulene ring system after cyclization and aromatization steps.

Modern synthetic chemistry has introduced more direct and efficient routes. Gold-catalyzed one-pot reactions of diarylbutadiynes with trimethoxybenzene have been shown to produce highly substituted azulenes. researchgate.net While this specific method yields 4,6,8-trimethoxyazulenes, the underlying principle of metal-catalyzed cyclization and aromatization could be adapted with appropriately substituted starting materials to target this compound.

Intramolecular cyclization of specifically designed precursors also represents a contemporary strategy. For example, Brønsted acid-catalyzed intramolecular cyclization has been successfully used to create azulene-fused quinolones from 2-arylaminoazulene precursors. mdpi.comnih.gov A similar strategy, starting with a precursor chain that includes the ethyl group at the correct position, could be envisioned to form the this compound core through a final ring-closing and aromatization step.

Investigations into Reaction Mechanisms of this compound Formation

Understanding the mechanisms of formation is crucial for optimizing synthetic routes and predicting reaction outcomes. The formation of this compound is primarily governed by nucleophilic and cycloaddition pathways.

Nucleophilic reactions are fundamental to many azulene syntheses. In methods starting from tropones, a key step is the nucleophilic attack on the seven-membered ring. researchgate.net For instance, a nucleophile designed to introduce the ethyl-substituted five-membered ring would attack a 2-methoxytropone derivative. The reaction's regioselectivity can be influenced by the nature of the nucleophile and the base employed. researchgate.net

Another relevant mechanism is the Vicarious Nucleophilic Substitution (VNS) of hydrogen. sciforum.net While VNS on the azulene ring itself typically occurs at the 4- and 6-positions, the principles can be applied to precursors. sciforum.net The introduction of an ethyl group onto a pre-formed azulene ring via nucleophilic addition is also possible, though this typically targets the 2-, 4-, and 6-positions of the seven-membered ring. nih.gov The formation of Meisenheimer-like complexes as intermediates is a characteristic feature of such nucleophilic additions to the azulene core. mdpi.com

| Mechanistic Pathway | Key Intermediate/Transition State | Description |

| Nucleophilic Substitution on Tropones | Meisenheimer-like adduct | A carbanion attacks a 2-substituted tropone, leading to substitution and subsequent cyclization to form the azulene's five-membered ring. |

| Vicarious Nucleophilic Substitution (VNS) | Carbanion adduct | A carbanion with a leaving group attacks the azulene precursor ring, followed by elimination to achieve formal substitution of a hydrogen atom. |

Cycloaddition reactions are among the most powerful methods for constructing the bicyclic azulene system. The [8+2] cycloaddition is particularly prevalent. nih.gov In this process, an 8π-electron system (the heptafulvene moiety of a 2H-cyclohepta[b]furan-2-one) reacts with a 2π-electron system (the enamine or enol ether). nih.gov

The mechanism for the reaction of a 2H-cyclohepta[b]furan-2-one with an enamine derived from butanal proceeds as follows:

The [8+2] cycloaddition occurs between the 2H-cyclohepta[b]furan-2-one and the enamine, forming a strained bicyclic intermediate. nih.gov

This intermediate undergoes spontaneous decarboxylation to relieve ring strain, yielding an aminohydroazulene intermediate. nih.gov

The final step is the elimination of the amine group, which results in the formation of the aromatic this compound ring system.

Diels-Alder, or [4+2] cycloadditions, can also be employed to build precursors that are later converted to the azulene skeleton. For example, halogenated thiophene (B33073) dioxides can undergo cycloaddition reactions to build complex intermediates that, through a series of eliminations and further reactions, can yield the azulene core. tcichemicals.com

| Cycloaddition Type | Reactants | Key Feature |

| [8+2] Cycloaddition | 2H-Cyclohepta[b]furan-2-one + Enamine/Enol Ether | A direct and efficient route to the azulene skeleton, forming the five-membered ring in a single step. nih.gov |

| [4+2] Cycloaddition (Diels-Alder) | Thiophene dioxide + Dienophile | Used to construct complex carbocyclic precursors which are then elaborated into the final azulene product through multiple steps. tcichemicals.com |

Strategic Derivatization of this compound for Advanced Chemical Studies

Once synthesized, this compound can serve as a building block for more complex molecules. Derivatization can occur either at the azulene core or on the ethyl substituent. Due to the electron-rich nature of the five-membered ring and the electron-deficient nature of the seven-membered ring, electrophilic substitution preferentially occurs at the 1- and 3-positions. nih.gov

Therefore, a key strategic derivatization of this compound would be electrophilic substitution (e.g., halogenation, nitration, acylation) at the C1 and C3 positions. This functionalization provides handles for further transformations, such as transition-metal-catalyzed cross-coupling reactions, allowing for the construction of complex azulene-containing polycyclic aromatic compounds or materials with specific electronic properties. scispace.com

The ethyl group itself can also be a site for derivatization, although this is less common. Reactions typical of a benzylic-type position could potentially be employed under specific conditions to introduce functionality onto the ethyl side chain. Such derivatization strategies are crucial for enhancing the analytical performance of molecules in techniques like HPLC or mass spectrometry and for synthesizing novel compounds for materials science applications. nih.govnih.gov

Alkylation and Functional Group Interconversion on the Azulene Core

The azulene nucleus is characterized by a high electron density at the five-membered ring, particularly at the C1 and C3 positions, making it susceptible to electrophilic attack. Theoretical studies on the regioselectivity of electrophilic aromatic substitution on the parent azulene indicate that the 1-position is the most reactive site under kinetic control, while substitution at the 2-position can lead to the thermodynamically more stable product. mdpi.comnih.gov The presence of an ethyl group at the 2-position, being an electron-donating group, is expected to further activate the azulene ring towards electrophilic substitution, while also potentially influencing the regioselectivity of incoming electrophiles.

Electrophilic substitution reactions such as Vilsmeier-Haack formylation and Friedel-Crafts acylation are common methods for introducing functional groups onto the azulene core. For this compound, these reactions would be expected to proceed preferentially at the C1 and C3 positions. For instance, Vilsmeier-Haack formylation would likely yield 1-formyl-2-ethylazulene as a major product. Subsequent functional group interconversions of the introduced formyl or acyl groups can provide access to a variety of derivatives. For example, the aldehyde can be oxidized to a carboxylic acid, reduced to an alcohol, or serve as a precursor for condensation reactions.

Halogenation of the azulene core provides another avenue for functionalization. The introduction of a bromine or iodine atom, typically at the 1- and 3-positions, creates a versatile synthetic handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of aryl, vinyl, or alkynyl substituents. Nitration of the azulene ring, another electrophilic substitution, introduces a nitro group that can be subsequently reduced to an amino group, opening up another realm of chemical transformations.

While specific data on the yields and precise regioselectivity for these reactions on this compound are not extensively detailed in the reviewed literature, the general principles of azulene reactivity provide a strong predictive framework for these transformations.

Synthesis of Fused-Ring and Bridged-Ring Systems Incorporating this compound Moieties

The rich chemistry of the azulene nucleus extends to its use as a building block for the construction of complex polycyclic systems. The functional groups introduced onto the this compound core, as described in the previous section, can serve as anchor points for the annulation of additional rings.

Intramolecular cyclization reactions of appropriately substituted this compound derivatives are a powerful strategy for the synthesis of fused-ring systems. scispace.comresearchgate.netrsc.orgresearchgate.netmdpi.com For example, a 1-substituted this compound bearing a side chain with a suitable functional group can undergo acid-catalyzed cyclization to form a new ring fused to the azulene core. The regiochemistry of the cyclization will be dictated by the nature of the substituent and the reaction conditions. Such strategies have been employed to synthesize a variety of azuleno-fused heterocycles, including quinolones and thiophenes, from appropriately substituted azulene precursors. nih.govnih.gov

Cycloaddition reactions represent another important methodology for the construction of both fused and bridged systems. wikipedia.orgnih.govorganic-chemistry.orgmasterorganicchemistry.comresearchgate.netresearchgate.net The azulene system can participate as either the diene or dienophile component in Diels-Alder reactions, depending on the substitution pattern and the nature of the reaction partner. While specific examples involving this compound in Diels-Alder reactions are not explicitly detailed, its electronic properties suggest it could be a reactive component in such transformations. Furthermore, [8+2] cycloadditions are a known reaction mode for azulene derivatives, providing access to bicyclo[5.3.0]decane frameworks. Photochemical [2+2] cycloadditions offer a route to construct strained four-membered rings, which can be valuable intermediates in the synthesis of more complex bridged systems. chemrxiv.orgresearchgate.net

The synthesis of bridged systems incorporating a this compound moiety can be envisioned through intramolecular reactions of derivatives bearing two reactive sites tethered by a suitable linker. For instance, an intramolecular Heck reaction or a ring-closing metathesis could be employed to form a bridge across the azulene core or between a substituent and the ring. While the reviewed literature provides general methodologies for the synthesis of fused and bridged systems from azulenes, specific examples commencing with this compound are an area ripe for further exploration.

Formation of Porphyrinoid Architectures from this compound Precursors

The incorporation of the azulene moiety into porphyrinoid macrocycles has led to the development of a fascinating class of compounds known as azuliporphyrins. These hybrid structures exhibit unique electronic and coordination properties that differ significantly from their traditional porphyrin counterparts. This compound has proven to be a valuable precursor in the synthesis of these novel macrocycles.

MacDonald-Type Condensations and Related Approaches

A key strategy for the synthesis of azuliporphyrins involves a MacDonald-type "3+1" condensation. In this approach, a tripyrrane derivative is condensed with a 1,3-diformylazulene. However, a more versatile "back-to-front" methodology has been successfully employed, where 2-substituted azulenes react with an acetoxymethylpyrrole to form an azulitripyrrane intermediate. This intermediate is then further reacted to complete the macrocycle.

Specifically, this compound has been utilized in this "3+1" MacDonald-type condensation to synthesize 21-ethylazuliporphyrins. The reaction involves the acid-catalyzed condensation of this compound with an appropriate acetoxymethylpyrrole to yield an azulitripyrrane. Following the removal of terminal protective groups, this intermediate is condensed with a diformylpyrrole in the presence of an acid catalyst, such as hydrochloric acid. Subsequent oxidation, typically with ferric chloride, affords the 21-ethylazuliporphyrin macrocycle.

| Starting Material | Reagents | Intermediate | Final Product |

| This compound | Acetoxymethylpyrrole, Acid Catalyst | Azulitripyrrane | 21-Ethylazuliporphyrin |

This synthetic route provides a direct method for incorporating the this compound unit into the porphyrinoid framework, allowing for the systematic study of the impact of the azulene moiety on the properties of the macrocycle.

Structural Modification and Internal Alkylation within Azuliporphyrin Systems

The azuliporphyrin macrocycle, once formed, can be subject to further structural modifications. The peripheral positions of the pyrrole (B145914) and azulene rings can be functionalized to tune the electronic properties and solubility of the molecule.

A key feature of the azuliporphyrins synthesized from 2-alkylazulenes is the presence of an "internal" alkyl group at the 21-position. This internal substitution dramatically influences the conformation and electronic properties of the macrocycle. The free-base forms of these internally alkylated azuliporphyrins have been found to be unstable. However, upon protonation, they form highly diatropic dications. In these protonated species, the internal alkyl group experiences a significant upfield shift in its NMR resonance, to values beyond -3 ppm, which is a clear indication of the strong ring current within the macrocyclic cavity.

Metalation and Ligand Exchange Processes in Derived Azuliporphyrins

The central cavity of azuliporphyrins, like that of traditional porphyrins, can accommodate a variety of metal ions. The coordination chemistry of these macrocycles is, however, distinct due to the presence of the carbon-rich azulene unit in place of one of the pyrrole rings.

Studies on the metalation of a related 23-methylazuliporphyrin with palladium(II) acetate (B1210297) have shown that the reaction can proceed with the loss of the internal methyl substituent to afford a palladium(II) complex. This suggests that the metalation of 21-ethylazuliporphyrin could potentially follow a similar pathway, leading to a palladium(II) complex with the expulsion of the ethyl group. The coordination environment of the metal ion in these complexes is a subject of ongoing research.

Ligand exchange reactions on the metallated azuliporphyrins would be expected to follow principles similar to those of other organometallic complexes, with the lability of the ligands depending on the nature of the metal and the electronic properties of the macrocycle.

Mechanistic Studies of Rearrangements in Porphyrinoid Systems

The azuliporphyrin system has been shown to undergo fascinating rearrangement reactions, highlighting the unique reactivity imparted by the azulene moiety. In the reaction of a 23-methylazuliporphyrin with palladium(II) acetate, in addition to the expected metalation product, two palladium(II) benzocarbaporphyrins were also identified. nih.gov The formation of these products is proposed to occur through a sequential oxidative ring contraction and methyl group migration.

This rearrangement underscores the potential for the azulene ring within the porphyrinoid framework to undergo skeletal transformations under certain reaction conditions. While this specific rearrangement was observed for a methyl-substituted analogue, it provides a strong indication that 21-ethylazuliporphyrin could undergo similar oxidative ring contraction and ethyl group migration, leading to the formation of novel benzocarbaporphyrin structures. Further mechanistic studies are needed to fully elucidate the pathways of these intriguing rearrangements.

Spectroscopic Characterization and Electronic Structure Elucidation of 2 Ethylazulene and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 2-ethylazulene is predicted to show distinct signals for the protons of the azulene (B44059) ring system and the attached ethyl group. The chemical shifts (δ) of the ring protons are heavily influenced by the unique electronic nature of the azulene core, which consists of a cyclopentadienyl anion fused to a tropylium (B1234903) cation. This structure results in significant diatropicity.

Expected Spectral Features:

Ethyl Group: The ethyl group would present as a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃-), arising from spin-spin coupling with each other. The methylene protons, being directly attached to the aromatic ring, would appear further downfield (at a higher ppm value) than the methyl protons.

Azulene Ring Protons: The protons on the azulene skeleton would appear in the aromatic region of the spectrum (typically δ 7.0-9.5 ppm). Protons on the seven-membered ring are expected to be significantly deshielded and appear at higher chemical shifts compared to those on the five-membered ring. Specifically, the protons at the C-4/C-8 positions are typically the most downfield in the parent azulene system. The introduction of the ethyl group at the C-2 position would cause local changes in the electronic environment, leading to slight shifts in the signals of nearby protons (C-1 and C-3) compared to unsubstituted azulene.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for each unique carbon atom.

Expected Spectral Features:

Ethyl Group: Two signals in the upfield region would correspond to the ethyl group's methyl (-CH₃) and methylene (-CH₂-) carbons.

Azulene Ring Carbons: The ten carbons of the azulene core would appear in the downfield (aromatic) region, typically between 115 and 150 ppm. The chemical shifts are dictated by the electron density at each carbon. The carbons of the five-membered ring generally appear at a different range than those of the seven-membered ring due to the dipolar nature of the azulene system. The C-2 carbon, bearing the ethyl substituent, would experience a shift compared to its position in unsubstituted azulene, and its signal could be identified through various 2D NMR techniques.

Elucidation of Diatropicity and Conformational Dynamics

The concept of diatropicity refers to the magnetic shielding effects observed in aromatic compounds due to the circulation of π-electrons in the presence of an external magnetic field. In azulene, this effect leads to the characteristic downfield shifts of the ring protons in the ¹H NMR spectrum. The magnitude of these shifts provides insight into the degree of aromaticity.

The conformational dynamics for this compound would primarily involve the rotation of the ethyl group around the C-2—C(ethyl) bond. At room temperature, this rotation is typically fast on the NMR timescale, resulting in time-averaged signals for the methylene and methyl protons. Low-temperature NMR studies could potentially "freeze out" this rotation, leading to more complex spectra if distinct rotational conformers (rotamers) become observable. However, such specific studies for this compound have not been reported.

Electron Paramagnetic Resonance (EPR) Spectroscopy of this compound Radical Ions

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique used to study chemical species that have one or more unpaired electrons, such as free radicals or radical ions. The formation of the this compound radical ion (either a radical cation via oxidation or a radical anion via reduction) would allow for its study by EPR.

Spin Density Distribution Analysis

The unpaired electron in a radical ion is not localized on a single atom but is delocalized across the π-system of the molecule. This distribution of the unpaired electron is known as the spin density. In the azulene radical cation, theoretical and experimental studies on related derivatives show that the highest spin density is concentrated at the C-1 and C-3 positions rsc.org. This indicates that these positions are the most reactive centers in the radical cation. For the hypothetical this compound radical cation, the spin density would be distributed primarily over the azulene ring. The ethyl group at the C-2 position would likely have a minor perturbing effect on this distribution, with very little spin density extending onto the ethyl substituent itself.

Hyperfine Structure Coupling Constant Interpretations

The interaction between the magnetic moment of the unpaired electron and the magnetic moments of nearby nuclei (like ¹H) leads to the splitting of EPR signals, known as hyperfine splitting. The magnitude of this splitting is given by the hyperfine coupling constant (a), which is directly proportional to the spin density at the nucleus nih.gov.

For the this compound radical ion, the EPR spectrum would be expected to show a complex pattern of lines due to hyperfine coupling with multiple protons.

Expected Interpretations:

Ring Protons: The largest hyperfine coupling constants would be expected for the protons at the positions with the highest spin density. Based on studies of other azulene radicals, these would be the protons at the C-1 and C-3 positions rsc.org. Measuring these constants would allow for the mapping of the spin density across the azulene framework.

Ethyl Protons: The coupling constants for the methylene (-CH₂-) protons of the ethyl group are expected to be small, reflecting the low spin density on the substituent. The methyl (-CH₃-) protons, being further from the π-system, would exhibit even smaller, likely unresolved, coupling.

The interpretation of these coupling constants provides a detailed experimental map of the electronic structure of the radical ion. However, as noted, the apparent instability of the this compound radical cation has precluded such experimental measurements from being reported in the scientific literature rsc.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

The electronic absorption and emission properties of azulene and its derivatives are distinct among aromatic hydrocarbons, primarily due to the electronic nature of the fused five- and seven-membered ring system. This section examines the characteristic UV-Vis profile and the influence of the solvent environment.

The UV-Vis absorption spectrum of azulenic compounds is characterized by several distinct electronic transitions. A weak absorption band corresponding to the S₀→S₁ transition is found in the visible region (around 500-650 nm), which is responsible for the characteristic blue color of these compounds. researchgate.net More intense absorptions appear in the ultraviolet region, including the S₀→S₂ transition (around 350 nm) and the very strong S₀→S₃ transition at shorter wavelengths (typically below 300 nm). researchgate.net

The introduction of an ethyl group at the 2-position is expected to cause minor shifts in the absorption maxima (λmax) compared to the parent azulene molecule, reflecting subtle perturbations of the π-electron system. The general absorption profile, however, remains dominated by the azulene core.

A hallmark of azulene and its derivatives is their unusual emission behavior. Contrary to Kasha's rule, which predicts fluorescence from the lowest excited singlet state (S₁), azulenes exhibit strong fluorescence from the second excited singlet state (S₂). st-andrews.ac.uk This anomaly is attributed to a large energy gap between the S₁ and S₂ states, which slows the rate of internal conversion from S₂ to S₁, allowing the radiative S₂→S₀ transition to compete effectively. st-andrews.ac.uk For the parent azulene, excitation at 342 nm results in an emission peak at 376 nm. aatbio.com

| Compound | Transition | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Solvent |

|---|---|---|---|---|

| Azulene | S₀→S₁ | ~700 | ~300 | Cyclohexane |

| Azulene | S₀→S₂ | ~342 | ~4,000 | Cyclohexane |

| Azulene | S₀→S₃ | ~276 | ~40,000 | Cyclohexane |

| 2-Diphenylaniline-azulene | - | 436 | 24,637 | DCM |

| 2,6-bis(Diphenylaniline)-azulene | - | 482 | 86,888 | DCM |

Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—with a change in solvent polarity. tutorchase.com This phenomenon arises from differential solvation of the ground and excited electronic states of the solute molecule. mdpi.com If a more polar solvent stabilizes the excited state more than the ground state, a bathochromic (red) shift in the absorption maximum is observed. mdpi.com Conversely, if the ground state is more stabilized, a hypsochromic (blue) shift occurs.

For azulene derivatives, the direction and magnitude of the solvatochromic shift depend on the nature and position of the substituents. The inherent dipole moment of the azulene core is altered upon electronic excitation, leading to changes in solute-solvent interactions. Polar solvents can interact with the solute through dipole-dipole interactions and hydrogen bonding, altering the energy levels of the electronic states. tutorchase.com For instance, in some dye systems, a progressive shift to the red region of the spectrum is detected as the polarity of the solvent increases. nih.gov While specific comprehensive studies on this compound are limited, its solvatochromic behavior is expected to follow the general principles observed for other azulenic compounds, where changes in solvent polarity will modulate the energies of the S₀, S₁, and S₂ states, leading to observable shifts in the UV-Vis spectrum.

| Solvent | Polarity (ET(30) kcal/mol) | Expected λmax Shift (Relative to Nonpolar Solvent) | Primary Interaction Type |

|---|---|---|---|

| Hexane | 31.0 | Reference (Baseline) | Dispersion forces |

| Dichloromethane | 40.7 | Slight Bathochromic/Hypsochromic | Dipole-dipole |

| Acetonitrile | 45.6 | Moderate Bathochromic/Hypsochromic | Dipole-dipole |

| Ethanol | 51.9 | Significant Bathochromic/Hypsochromic | Hydrogen bonding, Dipole-dipole |

Vibrational Spectroscopy and Energy Transfer Dynamics in Azulene Systems

Vibrational spectroscopy provides insight into the molecular structure and bonding within this compound, while time-resolved techniques reveal the dynamics of energy dissipation from the molecule to its surroundings.

Infrared (IR) and Raman spectroscopy are powerful tools for probing the vibrational modes of a molecule. The parent azulene molecule has 48 fundamental vibrational modes. st-andrews.ac.uk Its IR and Raman spectra are characterized by several key features:

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ region.

C=C Stretching: Vibrations corresponding to the stretching of the carbon-carbon double bonds within the fused ring system are observed in the 1400-1600 cm⁻¹ region.

Skeletal Vibrations: Complex vibrations involving the deformation of the entire azulene skeleton appear in the fingerprint region (below 1400 cm⁻¹).

For this compound, the spectra would contain these characteristic azulene core vibrations, along with additional modes from the ethyl substituent. These include symmetric and asymmetric C-H stretching modes of the methyl (CH₃) and methylene (CH₂) groups around 2850-2960 cm⁻¹, as well as C-H bending and deformation modes at lower frequencies. Computational methods, such as density-functional theory (DFT), have been successfully used to assign the vibrational bands of azulene and its derivatives. researchgate.netnih.gov

| Frequency (cm-1) | Intensity (km mol-1) | General Assignment |

|---|---|---|

| 162 | 0.0 | Out-of-plane skeletal deformation |

| 407 | 1.3 | Skeletal deformation |

| 770 | 113.5 | C-H out-of-plane bending |

| 960 | 7.8 | Ring breathing/deformation |

| 1268 | 1.7 | In-plane C-H bending |

| 1386 | 90.3 | C=C stretching |

| 1451 | 7.7 | C=C stretching |

| 3082 | 14.1 | Aromatic C-H stretching |

Transient grating spectroscopy is a pump-probe technique used to measure the propagation of quasiparticles and energy transfer dynamics. nih.govwikipedia.org In the context of azulene systems, it is used to monitor how a vibrationally excited molecule dissipates its excess energy into the surrounding solvent. The process begins with photoexcitation of the azulene derivative, which, after rapid internal conversion, produces a ground-state molecule with a significant amount of vibrational energy (a "hot" molecule). nih.gov

This excess vibrational energy is then transferred to the solvent, causing a localized increase in temperature and a corresponding change in the solvent's density and refractive index. The transient grating method monitors the timescale of this solvent heating. nih.govnih.gov Studies on azulene and 1-alkylazulenes have shown that this energy relaxation occurs through two primary pathways:

Vibrational-Translational (V-T) Transfer: Direct transfer of vibrational energy from the solute to the translational motion of solvent molecules.

Vibrational-Vibrational (V-V) Transfer: Vibrational energy is first transferred to the vibrational modes of the solvent molecules, which then relax via solvent-solvent V-T transfer. nih.gov

Research has demonstrated that the rate of energy dissipation is influenced by alkyl substitution. For 1-alkylazulenes, the thermalization rates were found to be faster than that of unsubstituted azulene. arxiv.org This acceleration is attributed to the alkyl group introducing additional vibrational modes and enhancing the anharmonic coupling between modes, which facilitates more efficient intramolecular energy redistribution and subsequent transfer to the solvent. arxiv.org It is therefore expected that this compound would also exhibit faster vibrational energy relaxation compared to the parent azulene molecule.

Theoretical and Computational Chemistry Investigations of 2 Ethylazulene

Quantum Chemical Calculations on Molecular and Electronic Structures

Quantum chemical calculations are fundamental to exploring the intrinsic properties of 2-ethylazulene, focusing on its geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It has been successfully applied to study azulene (B44059) and its derivatives, providing a balance between accuracy and computational cost. researchgate.netubc.ca DFT studies on azulenic systems typically involve optimizing the molecular geometry to find the lowest energy structure and then calculating various properties.

Table 1: Overview of DFT Applications in the Study of Azulenic Systems

| Application | Description | Typical Functionals/Basis Sets |

|---|---|---|

| Geometry Optimization | Determination of the equilibrium molecular structure (bond lengths, angles). | B3LYP/6-31G(d), M06-2X/6-311++G(d,p) |

| Vibrational Analysis | Calculation of infrared (IR) and Raman spectra to identify characteristic vibrational modes. researchgate.net | B3LYP/6-31G(d) |

| Electronic Properties | Calculation of dipole moment, polarizability, and electronic spectra using Time-Dependent DFT (TD-DFT). ubc.canih.gov | PBE0/6-311++G(d,p), B3LYP/6-31G(d) |

| Reactivity Indices | Calculation of Fukui functions and condensed electrophilicity/nucleophilicity indices to predict reactive sites. researchgate.netnih.gov | B3LYP/6-31G(d) |

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, which are distributed in various molecular orbitals. youtube.combluffton.edu For molecules like this compound, the most important orbitals for understanding reactivity and electronic properties are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and electronic excitability. researchgate.net

In azulene, the HOMO and LUMO are π-orbitals distributed across the bicyclic system. researchgate.net The introduction of an electron-donating ethyl group at the 2-position is expected to raise the energy of the HOMO and have a smaller effect on the LUMO, thereby reducing the HOMO-LUMO gap compared to the parent azulene molecule. rsc.org This change can influence the molecule's color and reactivity.

Table 2: Calculated Frontier Orbital Energies for Azulene (as a model for this compound)

| Molecule | Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| Azulene | DFT/B3LYP/6-31G(d) | -5.68 | -1.45 | 4.23 |

The ionization potential (IP) is the minimum energy required to remove an electron from a molecule, while the electron affinity (EA) is the energy released when an electron is added. These fundamental properties are crucial for understanding the behavior of this compound in redox reactions and its performance in electronic devices.

Computational methods can predict adiabatic and vertical IP and EA values. According to Koopman's theorem, the IP and EA can be approximated from the energies of the HOMO and LUMO, respectively (IP ≈ -EHOMO; EA ≈ -ELUMO). mdpi.com More accurate predictions can be obtained using higher-level methods like the GW approximation (e.g., G0W0) or by calculating the energy difference between the neutral molecule and its corresponding ion (ΔSCF method). researchgate.netscm.com For the parent azulene, experimental and computational values are well-documented.

Table 3: Ionization Potential and Electron Affinity for Azulene

| Property | Method | Value (eV) |

|---|---|---|

| Ionization Potential | Experimental nist.gov | 7.41 - 7.43 |

| Ionization Potential | G0W0@PBE0 scm.com | 7.55 |

| Electron Affinity | Experimental nist.gov | 0.68 - 0.80 |

The presence of the electron-donating ethyl group in this compound would be expected to lower the ionization potential and have a less pronounced effect on the electron affinity compared to unsubstituted azulene.

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is an indispensable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms. osu.edu This includes identifying reactants, products, intermediates, and, most importantly, the transition states that connect them.

A transition state (TS) is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction pathway. scm.com Locating the precise geometry and energy of a transition state is critical for calculating the activation energy (energy barrier), which determines the reaction rate.

Various algorithms are used to find transition states, such as synchronous transit-guided quasi-Newton (STQN) methods or eigenvector-following techniques. ucsb.edu Once a candidate TS structure is located, a frequency calculation must be performed. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate. scm.com The energy difference between the transition state and the reactants gives the activation energy barrier. For reactions involving this compound, such as electrophilic substitution or cycloadditions, these calculations can reveal the feasibility and kinetics of different pathways. nih.govrsc.org

Many chemical reactions can yield multiple isomeric products. Regioselectivity refers to the preference for one direction of bond making or breaking over others, while stereoselectivity refers to the preference for the formation of one stereoisomer over another. Computational methods can predict these selectivities by comparing the activation energies of the transition states leading to the different possible products. rsc.orgnih.gov

The pathway with the lowest energy barrier will be the fastest and thus correspond to the major product. researchgate.net For example, in a Diels-Alder reaction involving this compound, DFT calculations could be used to model the transition states for all possible regio- and stereochemical approaches of the dienophile. nih.govrsc.org By comparing the calculated activation energies, one can predict the dominant isomer, providing valuable insight for synthetic planning. researchgate.net

Theoretical Prediction and Simulation of Spectroscopic Properties

Computational chemistry provides powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. Through theoretical calculations, researchers can simulate various types of spectra, offering deep insights into the electronic structure and magnetic environment of the molecule. These simulations are crucial for assigning experimental signals and understanding the impact of structural modifications on spectroscopic behavior.

Computational UV-Vis and Electronic Excitation Spectra

The characteristic blue color of azulene and its derivatives is a result of their unique electronic structure, particularly the S0 → S1 and S0 → S2 electronic transitions. nih.gov Theoretical methods, most notably Time-Dependent Density Functional Theory (TD-DFT), are widely employed to simulate UV-Vis absorption spectra and understand the nature of electronic excitations. researchgate.netnih.gov

Computational studies on azulene and its substituted derivatives reveal that the positions and intensities of absorption bands are highly sensitive to the nature and position of substituents. rsc.org For this compound, the ethyl group at the 2-position, an even-numbered carbon, is expected to influence the molecular orbitals involved in the electronic transitions. DFT calculations show that the highest occupied molecular orbital (HOMO) of azulene has large coefficients on the odd-numbered carbon atoms, while the lowest unoccupied molecular orbital (LUMO) has larger coefficients on the even-numbered positions. rsc.org Therefore, an electron-donating group like ethyl at the 2-position can be expected to raise the energy of the LUMO, potentially shifting the absorption bands.

Simulations for substituted azulenes are typically performed using functionals like B3LYP or M06-2X with an appropriate basis set, such as 6-31G(d) or Def2-TZVP, to predict the excitation energies and oscillator strengths of the principal electronic transitions. rsc.orgstackexchange.com These calculations help in assigning the observed spectral bands to specific electronic transitions (e.g., HOMO → LUMO, HOMO-1 → LUMO). For instance, theoretical studies on various azulene derivatives have successfully modeled the shifts in the visible absorption bands that give rise to their distinct colors. rsc.orgmdpi.com While specific data for this compound is not extensively published, the established methodologies allow for its reliable prediction. The simulated spectrum would provide valuable information on the S0→S1 and S0→S2 transition energies, which are fundamental to azulene's unusual photophysical properties, including its anti-Kasha fluorescence. nih.gov

Table 1: Representative TD-DFT Calculation Parameters for Simulating UV-Vis Spectra of Azulene Derivatives

| Parameter | Typical Value/Method | Purpose |

|---|---|---|

| Method | Time-Dependent Density Functional Theory (TD-DFT) | Calculates electronic excitation energies and oscillator strengths. |

| Functional | B3LYP, M06-2X, CAM-B3LYP | Approximates the exchange-correlation energy in DFT. |

| Basis Set | 6-31G(d), 6-311++G(d,p), Def2-TZVP | Defines the set of functions used to build molecular orbitals. |

| Solvent Model | Polarizable Continuum Model (PCM) | Accounts for the effect of a solvent on the electronic transitions. |

NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. Theoretical calculations of NMR chemical shifts have become a standard procedure to aid in the assignment of complex spectra and to confirm molecular structures. ruc.dk For this compound, computational methods can predict the 1H and 13C chemical shifts, providing a theoretical spectrum that can be compared with experimental data.

The most common method for calculating NMR parameters is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. The process involves first optimizing the molecular geometry of this compound and then performing the NMR calculation on the optimized structure. The choice of DFT functional and basis set is critical for achieving high accuracy. nih.gov

Studies on azulene and its derivatives have shown that the chemical shifts of the ring protons and carbons are significantly influenced by the unique electronic environment arising from the fusion of a five- and seven-membered ring. lew.ro The substitution with an ethyl group at the 2-position will induce changes in the local electron density, primarily affecting the nearby protons and carbons. These effects can be precisely modeled. For example, the electron-donating nature of the ethyl group is expected to cause an upfield shift (lower ppm value) for the adjacent ring carbons and protons compared to unsubstituted azulene. By comparing the calculated shifts for various possible isomers, computational chemistry can be a powerful tool to unambiguously confirm the substitution pattern. ruc.dk

Table 2: Predicted Trends in 13C NMR Chemical Shifts for this compound based on Computational Models of Substituted Azulenes

| Carbon Atom | Expected Shift Relative to Azulene | Rationale |

|---|---|---|

| C2 | Downfield | Direct attachment of the electron-donating ethyl group. |

| C1, C3 | Upfield | Increased electron density due to the inductive effect of the ethyl group. |

| C4, C8 | Minor Shift | Effect of the substituent diminishes with distance. |

| C5, C7 | Minor Shift | Effect of the substituent diminishes with distance. |

| C6 | Minor Shift | Effect of the substituent diminishes with distance. |

| C9, C10 | Minor Shift | Effect of the substituent diminishes with distance. |

| Ethyl-CH2 | ~20-30 ppm | Typical range for an ethyl group attached to an aromatic ring. |

| Ethyl-CH3 | ~10-15 ppm | Typical range for a terminal methyl group. |

EPR Parameter Modeling

Electron Paramagnetic Resonance (EPR) spectroscopy is used to study species with unpaired electrons, such as radical anions or cations. Theoretical modeling of EPR parameters, specifically the hyperfine coupling constants (hfcs), is essential for interpreting the resulting spectra and understanding the spin density distribution within the radical. researchgate.net

For the radical anion of this compound (this compound•−), computational methods can predict the coupling of the unpaired electron's spin with the nuclear spins of the magnetic isotopes (1H). These calculations are typically performed using DFT methods, often with functionals like B3LYP. The calculated hfcs are directly proportional to the spin density at the position of each nucleus.

A study on the closely related ethyl azulene-2-carboxylate radical anion provides a template for what to expect. researchgate.net In that study, the experimental EPR spectrum was successfully simulated by calculating the proton hyperfine coupling constants. The largest coupling constants were assigned to protons on the seven-membered ring, indicating a high spin density in that part of the molecule. researchgate.net For the this compound radical anion, similar calculations would predict the spin density distribution. It is expected that significant spin density would reside on the azulene core, with smaller but non-negligible coupling to the protons of the ethyl group. Comparing the computed hfcs with experimental values allows for the unambiguous assignment of each coupling to a specific proton in the molecule, providing a detailed map of the unpaired electron's distribution. researchgate.net

Table 3: Experimental and MO-Calculated Proton Hyperfine Coupling Constants (aHµ) for the Ethyl Azulene-2-carboxylate Radical Anion (19•−) researchgate.net

| Position (µ) | aHµ (mT) - Experimental | aHµ (mT) - Calculated |

|---|---|---|

| 1,3 | 0.035 | 0.032 |

| 4,8 | 0.280 | 0.298 |

| 5,7 | 0.035 | 0.033 |

Note: This data is for a closely related compound and serves as an illustrative example for the type of information gained from EPR parameter modeling.

Research Applications of 2 Ethylazulene Scaffolds in Materials Science and Chemical Biology

Design and Synthesis of 2-Ethylazulene-Containing Functional Materials

The synthesis of functional materials incorporating the this compound scaffold leverages the inherent properties of the azulene (B44059) ring system. The position of substituents dramatically influences the molecule's electronic behavior; for instance, 2- and 6-substituted azulenes often possess narrower HOMO-LUMO gaps compared to their 1- and 3-substituted counterparts. researchgate.net This tunability is central to their application in various advanced material systems.

Integration into Optoelectronic and Molecular Electronic Systems

The distinct electronic and photophysical properties of azulene derivatives make them highly attractive for optoelectronic applications. researchgate.net The small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is advantageous for absorbing light in the visible region. rhhz.net Furthermore, the significant dipole moment arising from its polarized resonance structure is a key feature for designing materials with nonlinear optical (NLO) properties. rhhz.net

Research has focused on incorporating azulene units into π-conjugated polymers for use in organic field-effect transistors (OFETs) and organic solar cells. acs.orgresearchgate.net The introduction of an electron-donating group, such as an ethyl group at the 2-position, can influence the energy levels and enhance resonance stabilization effects, which are critical for device performance. nih.gov For example, polymers containing 2,6-connected azulene units have been developed that exhibit high charge carrier mobility in OFETs. acs.org The inherent polarity and tunable energy levels of these materials are actively being explored to create next-generation flexible molecular crystals for optoelectronics. nih.govrsc.org

| Property | Implication for Optoelectronics |

| Small HOMO-LUMO Gap | Enables absorption of visible and near-infrared light, crucial for solar cells and photodetectors. rhhz.net |

| Large Dipole Moment | Useful for creating materials with second-order nonlinear optical (NLO) properties for applications in photonics and data storage. researchgate.net |

| Tunable Electronic Structure | Substitution at the 2-position (e.g., with an ethyl group) allows for fine-tuning of energy levels to match other materials in a device, optimizing performance. nih.gov |

| Anti-Kasha Fluorescence | The unusual S2 → S0 fluorescence offers unique pathways for light emission, potentially leading to novel organic light-emitting diodes (OLEDs). bohrium.comresearchgate.net |

Development of Azulene-Based Protecting Groups for Organic Synthesis

In the complex world of multi-step organic synthesis, protecting groups are essential tools for temporarily masking reactive functional groups. wgtn.ac.nzwgtn.ac.nz Azulene scaffolds, including those derived from this compound, offer a unique advantage as colored protecting groups. wgtn.ac.nz This coloration allows for the easy visual tracking of a compound during chromatographic purification and extraction processes, minimizing material loss. wgtn.ac.nzwgtn.ac.nz

The utility of the azulene moiety extends beyond its color. Key features include:

Tunable Color: The intensity and hue of the azulene chromophore can be modified by placing electron-donating or -withdrawing groups on the ring system. This allows for the design of protecting groups where attachment or cleavage is accompanied by a distinct color change. wgtn.ac.nz

Charge Stabilization: The azulene ring can effectively stabilize both positive and negative charges through resonance, forming aromatic tropylium (B1234903) cations or cyclopentadienide (B1229720) anions. wgtn.ac.nzwgtn.ac.nz This property enables deprotection under unique and potentially orthogonal conditions compared to standard protecting groups.

Mild Deprotection: For certain derivatives, such as 6-(2-[oxycarbonyl]ethyl)azulene, deprotection can be achieved under mild basic conditions via an E1cB mechanism, which involves a cyclopentadienide-stabilized intermediate. wgtn.ac.nzwgtn.ac.nz This is compatible with sensitive substrates that cannot tolerate harsh reaction conditions. x-mol.com

| Protecting Group Feature | Advantage in Organic Synthesis |

| Inherent Color | Allows for visual tracking during purification (e.g., column chromatography), reducing the need for extensive fraction collection. wgtn.ac.nzwgtn.ac.nz |

| Deprotection with Color Change | Provides an immediate visual confirmation that the deprotection reaction is complete. wgtn.ac.nz |

| Unique Deprotection Chemistry | The ability to stabilize charges allows for cleavage under specific, mild conditions, offering orthogonality to other common protecting groups. wgtn.ac.nzwgtn.ac.nz |

Explorations in Smart Materials and Responsive Systems

"Smart" or "responsive" materials are designed to change their properties in response to external stimuli, such as changes in pH, temperature, or light. nih.gov Azulene-containing polymers, including those with this compound units, have shown significant promise as stimuli-responsive materials, particularly in response to acids (halochromism). acs.orgresearchgate.net

When exposed to an acid like trifluoroacetic acid (TFA), the azulene moiety can become protonated. This event triggers a significant intramolecular charge transfer (ICT), where electron density shifts from the seven-membered ring to the five-membered ring. nih.gov This process generates a stable 6-π-electron tropylium cation, leading to a dramatic and reversible color change. nih.gov This acid-sensitive behavior is enhanced in polymers with electron-donating groups at the 2-position, which further stabilize the positive charge through resonance. nih.gov The robust and reversible nature of this acid-base chemistry makes these materials potential candidates for applications in chemical sensors and photonic devices. nih.govresearchgate.net

Role of this compound Derivatives in Chemical Biology Research

The unique electronic characteristics of the this compound scaffold are also being harnessed to probe and mimic complex biological systems. Its ability to manage charge and participate in electron transfer processes makes it a valuable tool in chemical biology.

Investigation of Enzyme-Ligand Interactions with Azulene-Derived Porphyrinoids

Porphyrins and related macrocycles (porphyrinoids) are fundamental to many biological processes, including oxygen transport (heme) and photosynthesis (chlorophyll). Synthesizing porphyrin analogues with novel properties allows researchers to study the intricate interactions between these molecules and their protein environments. Azulene-derived porphyrinoids, where one or more pyrrole (B145914) rings of a porphyrin are replaced by an azulene unit, are of growing interest.

The incorporation of an azulene ring into a porphyrinoid macrocycle significantly alters its electronic, optical, and electrochemical properties. The inherent dipole and redox activity of the azulene unit can influence the binding affinity and recognition processes within an enzyme's active site. While the core N-H units of standard planar porphyrins can be inaccessible for hydrogen bonding, modifying the macrocycle with azulene scaffolds can change the conformation and accessibility of binding sites, providing new tools to study enzyme-ligand interactions. researchgate.net These synthetic analogues serve as probes to understand how the electronic landscape of a cofactor influences its function within a protein.

Studies on Charge Stabilization and Resonance in Biochemical Analogues

Many biochemical reactions involve the formation of charged intermediates or transition states. The stability of these charged species is critical to the reaction's feasibility and rate. The azulene scaffold provides an excellent model system for studying these effects due to its remarkable ability to stabilize positive charges. mdpi.com

When an azulene moiety is attached to a system that develops a positive charge (e.g., a carbocation), it acts as a potent electron reservoir. mdpi.comresearchgate.net The azulene ring donates electron density to the cationic center, and in the process, its seven-membered ring acquires a stable, aromatic tropylium ion character. mdpi.com This delocalization of the positive charge over the entire azulene system provides significant thermodynamic stability. mdpi.com By incorporating this compound derivatives into peptides or other biomolecular analogues, researchers can investigate how this charge stabilization mechanism influences molecular structure, reactivity, and interactions in a biological context. The degree of charge stabilization can be quantified, for example, by measuring the pKR+ values of azulene-substituted carbocations, providing insight into the electronic contributions of the azulene moiety. mdpi.com

Advanced Methodologies for Integrating this compound in Complex Architectures

The unique electronic and photophysical properties of the azulene core, characterized by a significant dipole moment and a low HOMO-LUMO energy gap, make its derivatives like this compound attractive candidates for advanced functional materials. Integrating these molecules into complex, well-defined architectures is crucial for harnessing their potential. Advanced methodologies such as additive manufacturing and directed self-assembly offer pathways to construct such sophisticated systems.

Additive manufacturing (AM), or 3D printing, enables the fabrication of complex three-dimensional structures directly from digital models, offering unprecedented design freedom. researchgate.net The incorporation of functional materials into printable polymers has given rise to functional composites for applications ranging from electronics to aerospace. researchgate.netyoutube.com While the direct 3D printing of composites specifically functionalized with this compound is an emerging and largely theoretical field, established AM techniques provide a clear framework for its potential implementation.

The primary strategies for creating functional polymer composites involve incorporating active molecules or materials into a printable matrix. researchgate.net This can be achieved through several methods, depending on the printing technology:

Vat Photopolymerization: Techniques like Stereolithography (SLA) and Digital Light Processing (DLP) use light to cure a liquid photopolymer resin. rwth-aachen.demdpi.com Functional molecules can be dissolved or dispersed within the resin. For an azulene derivative, this could involve synthesizing a reactive monomer containing the this compound scaffold, allowing it to be covalently integrated into the cross-linked polymer network during printing.

Material Extrusion: Fused Deposition Modeling (FDM) is the most common extrusion-based method, where a thermoplastic filament is heated and extruded layer-by-layer. mdpi.com A composite filament could be produced by blending this compound as an additive with a base thermoplastic like polylactic acid (PLA). The key challenges would be ensuring thermal stability of the azulene compound at extrusion temperatures and achieving a uniform dispersion within the polymer matrix. mdpi.com

Direct Ink Writing (DIW): This technique involves extruding a viscous ink or gel at room temperature. youtube.com The this compound molecule could be incorporated into a custom-synthesized gel or resin, offering a versatile route for creating functional materials without the need for high temperatures. youtube.com

The integration of a this compound moiety could bestow novel properties upon the 3D-printed object. Based on the known characteristics of azulenes, these functionalities could include unique optical properties (color, fluorescence), electrical conductivity, or the ability to act as a sensor that responds to environmental stimuli. acs.orgnih.gov

Table 1: Potential Strategies for 3D Printing Azulene-Functionalized Composites

| AM Technology | Method of Incorporation | Potential Form of this compound | Key Considerations |

|---|---|---|---|

| Stereolithography (SLA) | Covalent bonding within the polymer matrix | As a functional group on a photocurable monomer or oligomer | Synthesis of reactive azulene monomers; ensuring the azulene moiety does not inhibit polymerization. mdpi.com |

| Fused Deposition Modeling (FDM) | Additive blended into a thermoplastic base | As a dispersed molecule or part of a copolymer | Thermal stability during filament extrusion; achieving uniform dispersion to avoid aggregation. mdpi.com |

| Direct Ink Writing (DIW) | Component of a functional ink or gel | Dissolved or dispersed in a hydrogel or solvent-based ink | Ink rheology and printability; solvent compatibility; stability of the azulene compound in the ink formulation. youtube.com |

Self-assembly is a process where molecular components spontaneously organize into ordered structures through non-covalent interactions. liu.se This bottom-up approach is fundamental to creating complex and functional supramolecular architectures. The azulene scaffold is an excellent candidate for programmed self-assembly due to its distinct electronic characteristics.

The key driving forces for the supramolecular organization of azulene derivatives are:

Dipole-Dipole Interactions: Unlike its isomer naphthalene (B1677914), azulene possesses a significant ground-state dipole moment (approximately 1.0 D) arising from its electron-rich five-membered ring and electron-deficient seven-membered ring. rsc.orgresearchgate.net This permanent dipole is a powerful tool for directing the orientation of molecules, promoting head-to-tail arrangements that can lead to the formation of ordered aggregates and macro-dipolar structures. nih.gov

π–π Stacking: As an aromatic system, the planar azulene core can engage in π–π stacking interactions, which help to stabilize supramolecular assemblies and contribute to the formation of columnar or lamellar structures. rsc.org

While research has not focused exclusively on this compound, studies on closely related derivatives demonstrate the viability of these principles. For instance, azulene–thiophene (B33073) hybrid molecules have been shown to self-assemble into highly ordered liquid crystalline smectic phases, which can be used to manufacture uniformly aligned thin films for applications like organic field-effect transistors (OFETs). rsc.org In another example, researchers have constructed binary co-crystals using 1,3-azulenedicarboxaldehyde (B8722848) and perfluorinated iodobenzenes. rsc.org In these structures, the primary organization is directed by halogen bonding (O···I interactions), but the azulene moiety plays a crucial role in stabilizing the final architecture through π–π stacking. rsc.org

The presence of an ethyl group at the 2-position of the azulene core is not expected to fundamentally alter these driving forces. The ethyl group is a simple alkyl substituent that provides steric bulk but does not significantly perturb the core electronic structure responsible for the dipole moment and π-system. Therefore, this compound is expected to participate in similar self-assembly and supramolecular organization processes, allowing for its integration into complex, functional architectures driven by dipole-dipole and π-stacking interactions.

Table 2: Research Findings on the Self-Assembly of Azulene Derivatives

| Azulene Derivative | Primary Non-Covalent Interactions | Resulting Supramolecular Architecture | Research Application |

|---|---|---|---|

| Azulene–thiophene hybrids | π–π stacking, van der Waals forces | Liquid crystalline smectic E (SmE) phase | Aligned thin films for Organic Field-Effect Transistors (OFETs). rsc.org |

| 1,3-Azulenedicarboxaldehyde | Halogen bonding (O···I), π–π stacking | Binary co-crystals | Crystal engineering, formation of novel solid-state materials. rsc.org |

| 1,3-bis(4-pyridyl)azulene | Halogen bonding (N···I), π–π stacking | Binary co-crystals | Construction of defined supramolecular aggregates. rsc.org |

| Generic azulene-based molecules on Au(111) | Dipole-surface interactions, dipole-dipole forces | Ordered molecular dimers and nanostructures | Controlled molecular manipulation on surfaces via STM. rsc.org |

Future Research Directions and Emerging Opportunities in 2 Ethylazulene Chemistry

Development of Novel Synthetic Methodologies

While classical methods for azulene (B44059) synthesis exist, the development of more efficient, selective, and sustainable synthetic routes to 2-Ethylazulene and its derivatives is a primary research goal. Future efforts will likely focus on late-stage functionalization and catalytic methods that offer precise control over the molecular architecture.

Key research areas include:

Catalytic C-H Activation: Direct functionalization of the azulene core via transition-metal-catalyzed C-H activation would provide a more atom-economical approach to novel this compound derivatives, bypassing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, safety, and scalability for the production of this compound. This methodology could enable the efficient synthesis of compound libraries for screening and optimization.

Asymmetric Synthesis: Developing enantioselective methods to introduce chiral centers into derivatives of this compound could open doors to applications in chiral electronics and pharmacology.

Recent advancements in the synthesis of azulene derivatives, such as the use of tropone (B1200060) precursors and Brønsted acid-catalyzed cyclization, provide a foundation for these new methodologies. nih.govmdpi.comsemanticscholar.org For example, palladium-catalyzed cross-coupling reactions, which have been pivotal for functionalizing the azulene skeleton, could be further refined for the specific modification of this compound. researchgate.net

Table 1: Potential Novel Synthetic Methodologies for this compound Derivatives

| Methodology | Potential Catalyst/Reagent | Target Transformation | Potential Advantage |

|---|---|---|---|

| Direct C-H Arylation | Palladium or Rhodium complexes | Introduction of aryl groups at various positions | High atom economy, reduced synthetic steps |

| Flow-based Nitration | Nitric acid in microreactor | Selective nitration of the azulene core | Enhanced safety, improved yield and selectivity |

| Asymmetric Alkylation | Chiral phase-transfer catalyst | Introduction of chiral side chains | Access to enantiopure materials for specialized applications |

| Gold-Catalyzed Cyclization | Gold (I) or Gold (III) catalysts | Synthesis of complex fused azulene systems | Mild reaction conditions, unique reactivity patterns |

Advanced Spectroscopic Probes and Imaging Techniques

The inherent photophysical properties of the azulene nucleus, such as its unusual S2-to-S0 fluorescence, make it an attractive scaffold for the development of advanced spectroscopic probes. aip.org The 2-ethyl group can be used to tune solubility and prevent aggregation, enhancing the performance of such probes in biological environments.

Future research is anticipated in the following areas:

Environment-Sensing Probes: Designing this compound derivatives whose fluorescence or colorimetric response is sensitive to local environmental factors like polarity, viscosity, or pH.

Bioanalyte Detection: Functionalizing the this compound core with specific recognition motifs to create probes for detecting biologically relevant ions, molecules, or enzyme activity with high sensitivity and selectivity. nih.govrsc.org

In Vivo Imaging: Developing this compound-based probes with suitable photostability and biocompatibility for advanced imaging techniques, including two-photon microscopy and fluorescence lifetime imaging, to visualize cellular and subcellular processes in real-time. nih.govnih.govmdpi.com

The change in π-conjugated systems upon interaction with an analyte can lead to a distinct and predictable spectroscopic signal, a principle that can be effectively applied to this compound-based probes. nih.gov

Integration with Artificial Intelligence and Machine Learning for Molecular Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical and materials research by accelerating the design and discovery of molecules with desired properties. mdpi.comnih.gov Integrating these computational tools into the study of this compound can significantly expedite the development of new functional molecules.

Emerging opportunities include:

Property Prediction: Utilizing ML models, such as deep neural networks, to predict the electronic, optical, and biological properties of novel this compound derivatives, thereby prioritizing synthetic efforts. mdpi.com

De Novo Design: Employing generative AI models to design new this compound-based molecules with optimized properties for specific applications, such as organic electronics or drug discovery. nih.gov

Reaction Optimization: Applying ML algorithms to optimize reaction conditions for the synthesis of this compound derivatives, leading to higher yields and purity. nih.gov

Table 2: AI and Machine Learning in this compound Research

| Application Area | AI/ML Technique | Objective | Expected Outcome |

|---|---|---|---|

| Molecular Design | Generative Adversarial Networks (GANs) | Design novel this compound derivatives with high charge mobility. | Identification of promising candidates for organic semiconductors. |

| Property Prediction | Graph Neural Networks (GNNs) | Predict the absorption and emission spectra of new derivatives. | Rapid screening of potential dyes and probes. |

| Synthetic Planning | Retrosynthesis Algorithms | Propose efficient synthetic routes to complex target molecules. | Acceleration of the synthesis of novel this compound compounds. |

Exploration of Quantum Phenomena in this compound Systems

Azulene is a non-alternant hydrocarbon with unique quantum mechanical properties, particularly in the realm of quantum interference in single-molecule junctions. researchgate.netresearchgate.net The position of substituents on the azulene core has a profound impact on its electronic transport characteristics. arxiv.orgarxiv.org Studying this compound provides an opportunity to investigate how an alkyl group at a specific position influences these quantum effects.

Key research directions are:

Single-Molecule Conductance: Measuring the electrical conductance of single this compound molecules to understand how the ethyl group modulates quantum interference effects compared to the unsubstituted azulene.

Molecular Electronics: Investigating the potential of this compound derivatives as components in molecular-scale electronic devices, such as diodes and switches, where quantum phenomena dictate device function. researchgate.net

Computational Modeling: Using advanced computational methods, like non-equilibrium Green's function (NEGF) formalism, to model electron transport through this compound systems and correlate theoretical predictions with experimental findings. arxiv.org

Research has shown that simple models often fail to predict quantum interference in non-alternant hydrocarbons like azulene, highlighting the need for detailed experimental and theoretical studies on specific derivatives such as this compound. researchgate.netarxiv.org

Synergistic Approaches in Materials and Chemical Biology

The unique properties of this compound make it a versatile building block for creating novel materials and biologically active compounds. A synergistic approach, combining principles from materials science and chemical biology, can unlock new applications.

Future opportunities lie in:

Organic Electronics: Incorporating this compound into the backbone of conjugated polymers for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), where its electron-donating or -accepting character can be tuned.

Drug Discovery: Using this compound as a scaffold for the development of new therapeutic agents. Azulene derivatives have shown a range of biological activities, including anti-inflammatory and antimicrobial properties. researchgate.net The ethyl group can be used to modulate lipophilicity and pharmacokinetic properties.

Biomaterials: Developing this compound-based materials for applications such as biosensors or drug delivery systems, leveraging both its electronic properties and biocompatibility.

The fusion of the azulene core with other heterocyclic systems has already led to compounds with interesting pharmacological characteristics, a strategy that can be extended to this compound. mdpi.comsemanticscholar.org

Q & A

Basic Synthesis Methodology

Q: What are the recommended methods for synthesizing 2-Ethylazulene with high purity, and how can researchers validate the success of these protocols? A: The synthesis of this compound typically involves Friedel-Crafts alkylation or cross-coupling reactions. To ensure high purity, researchers should employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity via HPLC (>98% peak area) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with diagnostic signals for the azulene core (e.g., deshielded protons at δ 7.5–9.0 ppm) and ethyl substituents (triplet for CH₂ at δ 1.2–1.5 ppm). Mass spectrometry (EI-MS) further confirms molecular ion peaks (m/z 170 for C₁₂H₁₄) .

Intermediate Experimental Design

Q: How can researchers optimize reaction conditions (e.g., solvent, catalyst, temperature) to improve this compound yield while minimizing side products? A: Systematic optimization involves a factorial design of experiments (DoE) to test variables like solvent polarity (toluene vs. dichloromethane), catalyst loading (e.g., Lewis acids like AlCl₃), and temperature (0°C vs. reflux). Reaction progress should be monitored via thin-layer chromatography (TLC), and yields quantified using internal standards in GC-MS. Control experiments (e.g., omitting the catalyst) help identify side-reaction pathways. Statistical tools like ANOVA can prioritize influential factors .

Advanced Characterization Challenges

Q: How can contradictions in reported spectral data (e.g., NMR shifts, UV-Vis absorbance maxima) for this compound be resolved? A: Discrepancies often arise from solvent effects, impurities, or instrumentation calibration. Researchers should replicate experiments using standardized conditions (e.g., CDCl₃ for NMR, HPLC-grade solvents) and cross-validate data with independent techniques (e.g., comparing experimental UV-Vis λₘₐₓ with TD-DFT calculations). Collaborative verification through interlaboratory studies is recommended to isolate methodological vs. compound-specific variations .

Advanced Mechanistic Analysis

Q: How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound in photophysical studies? A: DFT calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gaps) to predict absorption/emission spectra. Solvent effects are incorporated via polarizable continuum models (PCM). Researchers should compare computed excitation energies with experimental UV-Vis/NIR data and analyze charge-transfer transitions via natural bond orbital (NBO) analysis. Open-shell singlet configurations may explain unique diradical character in azulene derivatives .

Intermediate Stability Assessment

Q: What experimental strategies are effective for analyzing this compound’s stability under oxidative or thermal conditions? A: Accelerated stability studies involve exposing the compound to stressors:

- Thermal: Thermogravimetric analysis (TGA) at 25–200°C to assess decomposition thresholds.

- Oxidative: Exposure to O₂ or H₂O₂, monitored via UV-Vis kinetics (loss of absorbance at λₘₐₓ).

- Light: Photostability under UV/visible light with quartz cuvettes.

Degradation products are identified via LC-MS/MS, and Arrhenius plots predict shelf-life under ambient conditions .

Advanced Mechanistic Design

Q: How should researchers design experiments to investigate substituent effects on this compound’s reactivity in Diels-Alder or electrophilic substitution reactions? A: A comparative study using derivatives (e.g., 2-methylazulene, 2-phenylazulene) under identical conditions isolates electronic/steric effects. Kinetic studies (e.g., pseudo-first-order rate constants) quantify reactivity differences. Computational mapping of electrostatic potential surfaces (ESP) identifies nucleophilic/electrophilic sites. Synchrotron X-ray crystallography resolves regioselectivity in adduct formation .

Advanced Data Contradiction Analysis

Q: How can researchers address conflicting literature reports on this compound’s antioxidant vs. pro-oxidant behavior in radical scavenging assays? A: Contradictions may stem from assay conditions (e.g., DPPH vs. ABTS radicals, solvent polarity). Researchers should:

- Standardize protocols (e.g., IC₅₀ measurements in ethanol vs. buffer).

- Control for trace metal impurities (e.g., Fe³⁺) via chelating agents.

- Use ESR spectroscopy to directly detect radical intermediates.

Meta-analyses of published data can identify contextual factors (e.g., concentration thresholds) driving divergent outcomes .

Intermediate Synthetic Byproduct Management

Q: What analytical workflows are recommended for identifying and quantifying byproducts in this compound synthesis? A: High-resolution LC-MS (Q-TOF) paired with molecular networking (GNPS platform) clusters byproducts by structural similarity. Isotopic labeling (e.g., ¹³C-ethyl groups) traces reaction pathways. Quantitative NMR (qNMR) with ERETIC calibration quantifies minor impurities (<0.1%). Mechanistic hypotheses are tested via trapping experiments (e.g., radical inhibitors) .

Basic Literature Review Practices

Q: How can researchers systematically evaluate the reliability of published data on this compound’s physicochemical properties? A: Prioritize studies with:

- Full experimental details (solvents, instruments, calibration methods).

- Independent replication in peer-reviewed journals.

- Cross-validation across techniques (e.g., melting point + DSC).

Avoid sources lacking raw data or methodological transparency. Tools like SciFinder’s "Analysis" function compare property data across publications .

Advanced Computational Validation

Q: What criteria should guide the selection of computational models (e.g., force fields, basis sets) for simulating this compound’s behavior in supramolecular assemblies? A: Force fields (e.g., GAFF) must parameterize non-covalent interactions (π-π stacking, CH-π). Basis sets (6-31G* vs. def2-TZVP) balance accuracy and computational cost. Dispersion corrections (e.g., D3-BJ) improve van der Waals energy estimates. Validation against experimental crystal structures (e.g., Hirshfeld surface analysis) ensures model fidelity .

Featured Recommendations

| Most viewed | ||